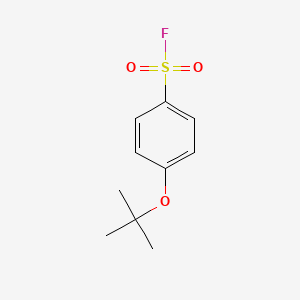

4-(Tert-butoxy)benzene-1-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FO3S |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzenesulfonyl fluoride |

InChI |

InChI=1S/C10H13FO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |

InChI Key |

DVRSSJHLRSSVLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxy Benzene 1 Sulfonyl Fluoride Derivatives

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx click chemistry has emerged as a powerful tool for molecular assembly, predicated on the selective and efficient reaction of sulfonyl fluorides and related S(VI)-F compounds with a variety of nucleophiles. nih.gov This methodology allows for the creation of diverse and stable linkages, finding broad applications in drug discovery, materials science, and chemical biology. nih.govnih.gov The success of SuFEx lies in the exceptional properties of the sulfur-fluorine bond, which can be activated under specific conditions to undergo highly reliable exchange reactions.

Fundamental Principles and Unique Reactivity Profile of the S-F Bond

The S-F bond in sulfonyl fluorides possesses a unique combination of stability and latent reactivity that is fundamental to SuFEx chemistry. nih.gov The high oxidation state of the sulfur atom (S(VI)) and the strong electronegativity of the fluorine atom contribute to a highly polarized and strong covalent bond. This bond is remarkably stable under a wide range of conditions, including exposure to strong acids, thermolysis, and both oxidative and reductive environments. nih.gov This inherent stability ensures that the sulfonyl fluoride moiety can be carried through multi-step syntheses without undergoing unwanted side reactions.

However, the electrophilicity of the sulfur center can be "unleashed" under specific catalytic conditions, allowing the S-F bond to act as an excellent leaving group in nucleophilic substitution reactions. nih.gov This controlled reactivity is a key tenet of click chemistry, providing a highly selective and efficient means of forming new covalent bonds. The cleavage of the sulfonyl fluoride bond is heterolytic, which makes it resistant to reduction, a notable advantage over other sulfonyl halides. sigmaaldrich.com Furthermore, the stabilization of the departing fluoride ion, particularly in aqueous environments, contributes to the favorable thermodynamics of SuFEx reactions. sigmaaldrich.com

Nucleophilic Substitution Pathways in SuFEx Reactions

The core of SuFEx chemistry is the nucleophilic substitution at the sulfur atom of the sulfonyl fluoride. This reaction proceeds via the exchange of the fluoride ion with a suitable nucleophile, such as an alcohol or an amine, to form a new S-O or S-N bond, respectively. The reaction is highly versatile, with a broad scope of compatible nucleophiles.

The mechanistic pathway of SuFEx reactions is generally understood to be a nucleophilic substitution at the sulfur center. The reaction can be significantly accelerated by the presence of catalysts that either activate the sulfonyl fluoride or enhance the nucleophilicity of the attacking species. For instance, in reactions with alcohols, the use of a silyl (B83357) ether derivative of the alcohol is common, as the formation of a highly stable Si-F bond provides a strong thermodynamic driving force for the reaction.

Role of the tert-Butyl Group in Electronic and Steric Influence on Reactivity

The tert-butyl group in the para-position of the benzene (B151609) ring in 4-(tert-butoxy)benzene-1-sulfonyl fluoride exerts both electronic and steric effects that modulate its reactivity in SuFEx transformations.

Electronic Influence: The tert-butoxy (B1229062) group is a strong electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. This increased electron density on the phenyl ring can influence the electrophilicity of the sulfur center in the sulfonyl fluoride group. Generally, electron-donating groups tend to decrease the electrophilicity of the sulfur atom, which can lead to a slower reaction rate compared to unsubstituted or electron-withdrawn aryl sulfonyl fluorides. This is because the electron donation from the tert-butoxy group can partially stabilize the electron-deficient sulfur center, making it less susceptible to nucleophilic attack.

Catalysis in SuFEx Transformations

Catalysis is a critical component of SuFEx chemistry, enabling the activation of the otherwise stable S-F bond under mild conditions. A variety of catalytic systems, including both base and Lewis acid catalysis, have been developed to facilitate these transformations.

Base Catalysis: DBU and Guanidine-Type Bases

Organic bases are widely employed as catalysts in SuFEx reactions. These catalysts function by activating the nucleophile, typically an alcohol or an amine, through deprotonation, thereby increasing its nucleophilicity.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic amidine base that has proven to be an effective catalyst for a wide range of SuFEx reactions. nih.gov It is particularly useful in promoting the reaction between sulfonyl fluorides and silylated alcohols. The catalytic loading of DBU can vary depending on the reactivity of the specific sulfonyl fluoride substrate. nih.gov

Guanidine-Type Bases: Guanidine (B92328) bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), are even stronger bases than DBU and have been shown to be highly efficient catalysts for SuFEx reactions. nih.gov BTMG, often used in conjunction with a silicon additive like hexamethyldisilazane (B44280) (HMDS), can significantly accelerate the coupling of sulfonyl fluorides with alcohols, often leading to complete reaction in a matter of minutes. nih.gov The enhanced basicity of guanidines allows for the activation of a broader range of substrates under milder conditions. The table below provides a comparison of the pKaH values of representative SuFEx catalysts.

| Catalyst | pKaH (in MeCN) |

| Triethylamine (TEA) | 18.8 |

| DBU | 24.3 |

| BTMG | ~26 |

| BEMP | 27.6 |

Lewis Acid Catalysis: Calcium Bistriflimide

In addition to base catalysis, Lewis acids have emerged as effective catalysts for SuFEx transformations. Lewis acids activate the sulfonyl fluoride by coordinating to the fluorine atom, which increases the electrophilicity of the sulfur center and facilitates the departure of the fluoride ion.

Calcium Bistriflimide (Ca(NTf₂)₂): Calcium bistriflimide is a readily available and environmentally friendly Lewis acid that has been successfully employed to catalyze the reaction of sulfonyl fluorides with amines to form sulfonamides. This method provides an alternative to base-catalyzed reactions and expands the scope of SuFEx chemistry. Mechanistic studies have shown that the calcium ion can coordinate to both the sulfonyl oxygen and the fluorine atom, leading to a significant activation of the S-F bond towards nucleophilic attack.

Synergistic Catalytic Systems and Fluoride Sequestration

The reactivity of this compound, a representative of the broader class of sulfonyl fluorides, is significantly enhanced through the use of synergistic catalytic systems. These systems often operate by activating the highly stable sulfur-fluorine (S-F) bond and simultaneously sequestering the displaced fluoride ion, which drives the reaction equilibrium toward product formation. This dual approach is central to the success of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov

A prominent strategy involves the use of silicon-based additives in conjunction with a catalyst. For instance, the combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives facilitates the smooth amidation of sulfonyl fluorides. chemrxiv.org In this system, HOBt acts as a potent nucleophilic catalyst that activates the S(VI)-F bond, while the silicon compound serves as a fluoride scavenger. chemrxiv.org Similarly, the synergistic pairing of a hindered guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), with hexamethyldisilazane (HMDS) has been shown to accelerate SuFEx reactions with alcohols. nih.govthieme-connect.com The strong thermodynamic driving force for these reactions is the formation of a stable silicon-fluoride (Si-F) bond. thieme-connect.comresearchgate.net

Lewis acids, particularly calcium(II) salts like calcium bistriflimide [Ca(NTf2)2], have also emerged as effective mediators. acs.orghmc.edu Mechanistic studies suggest that the Ca2+ ion coordinates to the sulfonyl fluoride, activating the sulfur center toward nucleophilic attack and stabilizing the departing fluoride anion. hmc.eduacs.org However, the formation of stable calcium-fluoride complexes can inhibit catalytic turnover. hmc.eduacs.org To overcome this, fluoride scavengers can be incorporated to disrupt these stable complexes, thereby improving catalytic efficiency. acs.org This highlights the critical role of fluoride sequestration in achieving catalytic SuFEx reactions.

Reactions with Specific Nucleophiles

The reaction of this compound with phenols and their silyl ether derivatives is a cornerstone of SuFEx chemistry, providing a reliable method for forming aryl sulfonate esters. The direct reaction with phenols often requires activation by a base. In contrast, aryl silyl ethers are particularly effective coupling partners due to the thermodynamic advantage conferred by the formation of a strong Si-F bond as a byproduct. nih.govresearchgate.net

A mild and efficient organocatalytic method for this transformation employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the reaction between sulfonyl fluorides and various silyl ethers, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. researchgate.netorganic-chemistry.org The reaction proceeds readily at room temperature, demonstrating the utility of silyl ethers in facilitating the S-O linkage formation under gentle conditions. organic-chemistry.org The process is driven by the silyl-sulfonyl exchange, which produces a stable fluorosilane byproduct. researchgate.net More advanced catalytic systems, such as the synergistic use of BTMG and HMDS, can further accelerate these couplings, often achieving completion within minutes with low catalyst loadings. nih.gov

| Sulfonyl Fluoride Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Silyl Ether (TMS, TES, TBDMS) | DBU (catalytic) in Acetonitrile (B52724), RT | Aryl Sulfonate Ester | researchgate.netorganic-chemistry.org |

| Aryl Sulfonyl Fluoride | Aryl Alcohol | BTMG (1.0 mol%), HMDS | Aryl Sulfonate Ester | nih.gov |

| Aryl Sulfonyl Fluoride | Aryl Silyl Ether | Basic tertiary amines (e.g., TEA), Amidines (e.g., DBU) | Aryl Sulfonate Ester | nih.gov |

The synthesis of sulfonamides from this compound and amines is a crucial transformation, given the prevalence of the sulfonamide motif in pharmaceuticals. Due to the high stability of the S-F bond, these reactions often require catalysis or harsh conditions. acs.org

Several catalytic systems have been developed to address this challenge. A broad-spectrum method utilizes a combination of catalytic HOBt and silicon additives to achieve high yields (87-99%) in the amidation of various sulfonyl fluorides. chemrxiv.org This protocol is particularly effective for sterically hindered substrates. chemrxiv.org

Another powerful approach employs the Lewis acid calcium bistriflimide [Ca(NTf2)2] to activate the sulfonyl fluoride toward nucleophilic attack by a wide array of primary and secondary amines. acs.org This method represents one of the first examples of a single set of reaction conditions capable of converting diverse sulfonyl fluorides and amines into their corresponding sulfonamides in good to excellent yields. acs.org Mechanistic studies have shown that the reaction is facilitated by a two-point interaction between the calcium ion and the sulfonyl fluoride, along with Brønsted-base activation of the amine nucleophile by an additive like 1,4-diazabicyclo[2.2.2]octane (DABCO). hmc.edu

| Sulfonyl Fluoride Substrate | Amine Nucleophile | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Sulfonyl Fluoride | Primary/Secondary Amines | Ca(NTf2)2, DABCO | Sulfonamide | acs.orghmc.edu |

| Aryl Sulfonyl Fluoride | Primary/Secondary Amines | HOBt (catalytic), Silicon Additives | Sulfonamide | chemrxiv.org |

The synthesis of sulfonate esters from this compound and alcohols requires activation, as the direct reaction is generally slow. Catalytic methods have been developed to facilitate this transformation efficiently.

One highly effective system employs a synergistic combination of Barton's hindered guanidine base (BTMG) and hexamethyldisilazane (HMDS). nih.govthieme-connect.com This "Accelerated SuFEx Click Chemistry" (ASCC) approach allows for the efficient coupling of both aryl and alkyl alcohols with sulfonyl fluorides, often within minutes and with catalyst loadings as low as 1.0 mol%. nih.gov The reaction is robust, scalable, and adheres to the principles of click chemistry. nih.gov

Alternative conditions involve the use of specific bases, such as a mixture of 2-tert-butyl-1,1,3,3-tetramethylguanidine and hexamethyldisilazane, or cesium carbonate, to promote the reaction between sulfonyl fluorides and alcohols. researchgate.net These methods provide pathways to sulfonate esters under relatively mild, metal-free conditions, expanding the synthetic utility of sulfonyl fluorides. organic-chemistry.orgresearchgate.net

Oxidative and Reductive Transformations of Sulfonyl Fluoride Derivatives

The sulfonyl fluoride group is known for its remarkable stability and resistance to many chemical transformations. mdpi.comsigmaaldrich.com The sulfur(VI) center is in its highest oxidation state, making it inert to further oxidation. Furthermore, the S-F bond is strong and resistant to reduction compared to other sulfonyl halides. mdpi.comsigmaaldrich.com

Reductive Transformations : While the sulfonyl fluoride moiety itself is difficult to reduce, electrochemical methods have been explored. mdpi.combac-lac.gc.ca Studies on the electrochemical reduction of arenesulfonyl fluorides show that the process can lead to the cleavage of the C-S bond or transformation of other reducible groups on the aromatic ring, such as a nitro group, while leaving the sulfonyl fluoride intact under certain conditions. bac-lac.gc.ca A chemoselective Staudinger reduction/SuFEx cascade has been developed where an aryl fluorosulfate (B1228806) acts as an electrophilic trap for an in situ generated iminophosphorane, ultimately forming a sulfamate (B1201201) linkage, demonstrating a reductive transformation on a separate functional group that initiates a reaction with the S(VI)-F moiety. nih.gov

Oxidative Transformations : The tert-butoxy group attached to the benzene ring is more susceptible to transformation. Oxidative cleavage of aryl tert-butyl ethers can occur under various conditions, such as with fungal peroxygenase or via photochemistry, to yield the corresponding phenol (B47542). acs.orgnih.gov This deprotection can be a strategic step in a synthetic sequence, unmasking a phenol functional group after the sulfonyl fluoride has been used in a desired reaction. For example, organophotoredox catalysis provides a chemoselective method for the deprotection of phenolic ethers. chemrxiv.org Similarly, strong acids can catalyze the cleavage of the tert-butyl group, typically yielding the phenol and isobutene. mdma.ch

Isotope Exchange and Labeling Studies

The stability of the sulfonyl fluoride group makes it an excellent candidate for 18F/19F isotope exchange reactions, which are critical for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govnih.govresearchgate.net PET is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes like fluorine-18 (B77423) (18F), which has a convenient half-life of approximately 110 minutes. nih.govwikipedia.orgnih.gov

The sulfur-[18F]fluoride exchange ([18F]SuFEx) reaction allows for the direct incorporation of 18F into molecules like this compound under mild conditions. nih.govnih.gov This late-stage labeling technique is highly advantageous because it can be performed on fully assembled, complex molecules. acs.orgresearchgate.net The fluoride-for-fluoride exchange often proceeds with a low activation barrier, enabling rapid radiolabeling with high radiochemical yields. nih.gov This method has been successfully applied to prepare 18F-labeled tracers targeting biologically important molecules, such as Fibroblast Activation Protein (FAP). nih.gov

The efficiency of the exchange allows for the production of PET tracers with high molar activities, which is crucial for in vivo imaging. nih.gov The development of silicon-fluoride acceptors (SiFA) for isotopic exchange further simplifies the process, often allowing for room-temperature labeling in a single step without the need for extensive purification. researchgate.netyoutube.com

Computational and Theoretical Chemistry of Aryl Sulfonyl Fluorides

Quantum Mechanical and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have become indispensable tools for elucidating the intricate details of reaction mechanisms involving aryl sulfonyl fluorides. These methods allow for the exploration of potential energy surfaces, identification of intermediates and transition states, and calculation of reaction energetics, providing a molecular-level understanding that is often difficult to obtain through experimental means alone.

For reactions involving 4-(Tert-butoxy)benzene-1-sulfonyl fluoride (B91410), DFT studies can predict the most likely pathways for nucleophilic substitution at the sulfur center. The presence of the electron-donating tert-butoxy (B1229062) group influences the electronic properties of the sulfonyl fluoride moiety. Computational studies on similar aryl sulfonyl fluorides have shown that the reaction mechanism is highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. nih.gov

A general mechanistic pathway for the SuFEx reaction involves the nucleophilic attack on the electrophilic sulfur atom, leading to a transition state and subsequent displacement of the fluoride ion. DFT calculations can model this process, providing geometric parameters of the transition state and the activation energy barrier. For instance, in the reaction of an aryl sulfonyl fluoride with an amine, DFT studies can elucidate the role of base catalysts in activating the amine nucleophile through hydrogen bonding interactions, which significantly lowers the activation barrier. nih.gov

Analysis of Activation Barriers and Transition States in Sulfur(VI) Fluoride Exchange

The activation barrier is a critical parameter that governs the rate of a chemical reaction. Computational analysis provides a quantitative measure of this barrier and offers a detailed picture of the transition state structure. For the SuFEx reaction of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride, the activation energy will be influenced by the electronic effect of the tert-butoxy group. Electron-donating groups generally increase the electron density on the sulfur atom, which could potentially increase the activation barrier for nucleophilic attack. However, they can also stabilize the transition state, leading to a complex interplay of electronic effects.

Computational studies have revealed that for SuFEx reactions, the transition state typically involves a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving fluoride ion occupying the axial positions. The bond lengths and angles in the transition state, as determined by DFT calculations, provide valuable information about the degree of bond formation and bond breaking at this critical point of the reaction.

Experimental and computational analysis has shown that fluoride exchange with another fluoride anion involves a low energy barrier process. nih.gov In catalyzed SuFEx reactions, such as those mediated by calcium bistriflimide, transition state analysis has revealed a two-point contact between the calcium catalyst and the sulfonyl fluoride substrate. This interaction activates the sulfur(VI) center and stabilizes the leaving fluoride, thereby lowering the activation barrier. nih.gov

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the activation barriers of substituted benzenesulfonyl fluorides in a model SuFEx reaction.

| Substituent (para-) | Activation Energy (kcal/mol) | S-N bond length in TS (Å) | S-F bond length in TS (Å) |

| -NO2 | 18.5 | 2.15 | 1.85 |

| -H | 20.1 | 2.20 | 1.90 |

| -OCH3 | 21.3 | 2.24 | 1.93 |

| -O(t-Bu) | 21.8 | 2.26 | 1.95 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of aryl sulfonyl fluorides. Actual values would require specific DFT calculations for the this compound reaction.

Theoretical Insights into Substrate and Reagent Interactions with Sulfonyl Fluorides

Theoretical calculations offer a powerful lens through which to view the non-covalent and covalent interactions between sulfonyl fluorides and other molecules. These interactions are fundamental to understanding reaction selectivity, catalysis, and the behavior of these compounds in different chemical environments.

In the context of this compound, computational models can predict how the bulky and electron-rich tert-butoxy group influences intermolecular interactions. For example, steric hindrance from the tert-butoxy group may affect the approach of a nucleophile to the sulfur center, influencing the regioselectivity of the reaction.

Furthermore, theoretical studies can quantify the strength of interactions between the sulfonyl fluoride and solvent molecules or catalysts. For instance, the interaction energy between a Lewis acid catalyst and the oxygen atoms of the sulfonyl group can be calculated to assess the degree of activation of the S-F bond. Similarly, the hydrogen bonding interactions between a protic solvent and the fluoride atom can be modeled to understand their role in stabilizing the leaving group.

Advanced Applications in Organic Synthesis and Chemical Biology

Modular Synthesis and Derivatization Strategies via SuFEx

The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction, has revolutionized modular synthesis. acs.orgdiva-portal.org At the core of this transformation is the remarkable balance of stability and reactivity of the sulfur-fluoride bond. acs.org Aryl sulfonyl fluorides like 4-(tert-butoxy)benzene-1-sulfonyl fluoride are exceptionally stable to a wide range of chemical conditions, including hydrolysis and redox processes, yet can be reliably activated for nucleophilic exchange. acs.orguva.nl

This "click" reactivity allows this compound to serve as a connective hub, efficiently linking with various nucleophiles, particularly phenols and amines, to form robust sulfonate and sulfonamide bonds. nih.gov This modularity enables the rapid assembly of diverse molecular libraries from a common core structure. Research into "Accelerated SuFEx Click Chemistry" (ASCC) has further enhanced this process. nih.govresearchgate.net By employing specific guanidine (B92328) base catalysts in synergy with silicon additives, the coupling of sulfonyl fluorides with alcohols can be achieved with catalyst loadings as low as 1.0 mol%, often within minutes, streamlining the synthesis of derivatives. nih.govresearchgate.net

Development of Sulfonyl Fluorides as Versatile Building Blocks

The utility of this compound extends beyond its role in SuFEx ligation; it is a quintessential example of a versatile building block in modern organic synthesis. Its properties offer distinct advantages over more traditional reagents like sulfonyl chlorides. enamine.net

One of the most significant attributes of sulfonyl fluorides is their superior stability. enamine.net Unlike many sulfonyl chlorides, which can be prone to decomposition, sulfonyl fluorides are generally bench-stable solids that are resistant to moisture. enamine.net This stability is paired with orthogonal reactivity, meaning the sulfonyl fluoride group can be selectively reacted in the presence of many other functional groups without causing side reactions. enamine.net This chemoselectivity is crucial for late-stage functionalization of complex molecules, a key strategy in drug discovery and materials science. acs.org

| Feature | Advantage for Synthetic Chemistry | Source(s) |

| Stability | Resistant to moisture, thermolysis, and reduction; allows for easier handling and storage compared to sulfonyl chlorides. | acs.orgenamine.net |

| Reactivity | Reliably activated for SuFEx click chemistry under specific catalytic conditions. | acs.orgresearchgate.net |

| Chemoselectivity | Reacts selectively at the sulfur center, avoiding side reactions common with sulfonyl chlorides. | sigmaaldrich.com |

| Orthogonality | Compatible with a wide range of other functional groups, enabling its use in complex, multi-step syntheses. | enamine.net |

Incorporation into Complex Molecular Architectures and Scaffolds

The predictable and efficient nature of the SuFEx reaction allows for the incorporation of sulfonyl fluoride-containing units into large and complex molecular architectures. This is particularly evident in the synthesis of macrocycles and polymers. By designing bifunctional building blocks—such as a disulfonimidoyl fluoride (an aza-isostere of a disulfonyl fluoride) and a diphenol—chemists can create novel macrocycles through a one-step cyclization process. nih.gov

This strategy leverages the power of SuFEx to form multiple S–O bonds in a single, high-yielding operation. The resulting macrocycles, which can contain rings with over 50 members, represent a new class of molecular scaffolds. nih.gov The ability to vary the structure of both the sulfonyl fluoride component and the nucleophilic partner provides a straightforward route to a wide array of complex structures with tunable properties, opening new avenues in supramolecular chemistry and materials science. nih.gov

Radiochemical Applications for Imaging and Tracing

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), there is a constant need for efficient methods to incorporate the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) into biomolecules. Aryl sulfonyl fluorides have emerged as highly promising prosthetic groups for this purpose. researchgate.netnih.gov The strategy involves a late-stage radiofluorination where a suitable precursor, such as a sulfonyl chloride or an N-arylsulfonyl-4-dimethylaminopyridinium derivative, is reacted with aqueous [¹⁸F]F⁻. nih.gov

This reaction is often rapid, proceeding at room temperature, and can be performed under aqueous conditions, which is advantageous for complex biological molecules. nih.gov Once the [¹⁸F]this compound is formed, it can be conjugated to a targeting vector, such as a peptide or antibody, to create a PET imaging agent. nih.govnih.gov This approach represents a significant step toward developing aqueous, room-temperature ¹⁸F labeling strategies, potentially simplifying the production of radiopharmaceuticals. nih.gov

| Precursor Type | Key Advantage | Radiosynthesis Conditions | Source(s) |

| Arylsulfonyl Chlorides | Readily available starting materials. | Room temp, 15 min in tBuOH/aq. Cs₂CO₃. | nih.gov |

| N-Arylsulfonyl-4-dimethylaminopyridinium Salts | Enables labeling in 100% aqueous solutions. | Efficient ¹⁸F incorporation in aqueous Cs₂CO₃. | nih.gov |

Enantioselective Synthesis and Chiral Induction with Sulfur(VI) Centers

While this compound itself is achiral, the broader class of S(VI) fluorides is central to the burgeoning field of asymmetric synthesis involving chiral-at-sulfur centers. researchgate.netrsc.org The development of methods to create stereogenic S(VI) centers with high enantiopurity is crucial for expanding the chemical space for drug discovery. researchgate.net

Recent breakthroughs have focused on the enantioselective synthesis of sulfonimidoyl fluorides, which are aza-isosteres of sulfonyl fluorides. researchgate.netnih.gov These methods often involve the reaction of iminosulfur oxydifluorides with organometallic reagents in the presence of a chiral ligand. bohrium.comnih.gov The resulting optically active sulfonimidoyl fluorides are versatile chiral building blocks. Critically, they can undergo subsequent SuFEx reactions with nucleophiles in a stereospecific manner, meaning the chirality at the sulfur center is transferred with high fidelity to the product. nih.govnih.gov This process allows for the modular and enantioselective synthesis of a diverse array of complex chiral sulfonimidamides and other S(VI)-containing molecules. bohrium.comnih.gov

Generation of Reactive Intermediates for Further Functionalization

Beyond two-electron nucleophilic substitution pathways, sulfonyl fluorides can be precursors to highly reactive radical intermediates. The generation of fluorosulfonyl radicals (FSO₂•) and arylsulfonyl radicals (ArSO₂•) opens up new avenues for chemical functionalization. rsc.orgresearchgate.net These species can be generated from sulfonyl fluoride precursors under photoredox catalysis conditions. acs.org

Once formed, these sulfonyl radical intermediates can participate in a variety of transformations that are difficult to achieve through conventional means. For example, they can add to electron-deficient olefins, enabling the construction of new carbon-sulfur bonds and providing access to complex dialkyl sulfones. acs.org This radical-based reactivity dramatically expands the synthetic utility of sulfonyl fluorides like this compound, transforming them from simple connective units into precursors for advanced functionalization reactions. rsc.org

Application in Deoxofluorination (Relevant to tert-butylated fluorinating agents)

Aryl sulfonyl fluorides, including tert-butylated derivatives, have been identified as a tunable and effective class of reagents for the deoxofluorination of alcohols. ucla.eduacs.orgprinceton.edu In this transformation, an alcohol is converted into the corresponding alkyl fluoride. The reaction typically proceeds by activating the alcohol with the sulfonyl fluoride and a non-nucleophilic base, forming a sulfonate ester intermediate. This intermediate is then displaced by a fluoride source in an Sₙ2 reaction to yield the final product. ucla.edu

The reactivity of the sulfonyl fluoride can be finely tuned by altering the electronic and steric properties of the aryl ring. For instance, the tert-butoxy (B1229062) group on this compound influences its reactivity profile. Systematic studies have shown that different combinations of sulfonyl fluorides and bases are required to achieve high yields for various classes of alcohols (primary, secondary, benzylic). ucla.edu This modularity makes sulfonyl fluorides a versatile platform for deoxyfluorination, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.

| Alcohol Type | Reagent System Example | Typical Outcome | Source(s) |

| Primary Alcohols | Arylsulfonyl fluoride / BTMG (base) | High yields of primary alkyl fluorides. | ucla.edu |

| Benzylic Alcohols | Arylsulfonyl fluoride / BTPP (base) | High yields of benzylic fluorides. | ucla.edu |

| Acyclic Secondary Alcohols | PyFluor / DBU (base) | Optimal for minimizing elimination side products. | ucla.edu |

Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds. It is an indispensable tool for conducting kinetic and mechanistic studies of reactions involving 4-(tert-butoxy)benzene-1-sulfonyl fluoride (B91410). Both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are particularly valuable in this context. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for monitoring the progress of chemical reactions and confirming the structure of organic compounds. By observing the chemical shifts and coupling constants of protons in a molecule, researchers can track the consumption of starting materials and the formation of products over time. researchgate.net

In reactions involving 4-(tert-butoxy)benzene-1-sulfonyl fluoride, the distinct signals of the aromatic protons and the tert-butoxy (B1229062) group provide clear markers for monitoring the transformation of the starting material. The aromatic region of the ¹H NMR spectrum typically shows a characteristic pattern for the 1,4-disubstituted benzene (B151609) ring. The tert-butoxy group presents as a sharp singlet, usually in the upfield region of the spectrum.

As a reaction proceeds, the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the product(s) can be quantitatively measured. This allows for the determination of reaction kinetics and the identification of any intermediates that may be present in significant concentrations. For example, in a substitution reaction where the sulfonyl fluoride group is replaced, a noticeable change in the chemical shifts of the adjacent aromatic protons would be expected, providing confirmation of product formation.

Table 1: Illustrative ¹H NMR Chemical Shifts for a Structurally Related Compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic (Ha) | 7.93 | d | 8.0 |

| Aromatic (Hb) | 7.42 | d | 8.0 |

| tert-Butyl | 1.35 | s | - |

Note: Data for the closely related compound 4-tert-butyl-benzenesulfonyl fluoride. The chemical shifts for this compound are expected to be similar.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and specific technique for the analysis of fluorine-containing compounds. researchgate.netchemrxiv.org Given the presence of a fluorine atom in this compound, ¹⁹F NMR is an invaluable tool for both qualitative and quantitative analysis. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. rsc.org

A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment of the fluorine atom. nih.gov This sensitivity allows for the clear differentiation of the starting material, this compound, from potential fluorine-containing products or intermediates. For instance, in a reaction where the sulfonyl fluoride is converted to a different functional group, the chemical shift of the fluorine nucleus would change significantly, providing a clear indication of the reaction's progress. researchgate.net

Furthermore, ¹⁹F NMR is an excellent method for determining reaction yields. By integrating the signals of the fluorine-containing reactant and product(s), and often using a fluorinated internal standard, a precise and accurate quantification of the reaction outcome can be achieved without the need for chromatographic separation. rsc.orgrsc.org This is particularly useful for rapid screening of reaction conditions and for mechanistic studies where accurate concentration data is crucial.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of complex mixtures and the assessment of compound purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. bme.hu For non-volatile and thermally sensitive compounds like this compound, HPLC is the method of choice for purity assessment and yield determination.

In a typical HPLC analysis, a solution of the reaction mixture is injected into a column packed with a stationary phase. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases. google.com For aromatic compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724). sielc.comrsc.org

By creating a calibration curve with a known concentration of a pure standard of this compound, the concentration of the compound in a reaction mixture can be accurately determined. nih.gov This allows for the precise calculation of reaction yields and the assessment of the purity of the final product. The area under the chromatographic peak is directly proportional to the concentration of the analyte. mdpi.com

Table 2: Typical HPLC Parameters for the Analysis of Aromatic Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantitative analysis, making it suitable for kinetic studies of certain reactions involving sulfonyl fluorides. researchgate.net While this compound itself may have limited volatility, GC-FID can be employed to monitor the formation of more volatile products or the consumption of volatile reactants in reactions involving this compound.

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the gaseous mobile phase. researchgate.neteurl-pesticides.eu The FID is a highly sensitive detector for organic compounds, producing a signal that is proportional to the mass of the analyte.

For kinetic experiments, aliquots of the reaction mixture can be taken at various time points, quenched, and then analyzed by GC-FID. By plotting the concentration of a reactant or product as a function of time, the rate of the reaction can be determined. The use of an internal standard in the GC-FID analysis can improve the accuracy and precision of the quantitative measurements. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Isotopic Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight and elucidating the structure of chemical compounds.

For this compound, mass spectrometry can be used to confirm its molecular weight and provide evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula.

The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. In the case of this compound, characteristic fragmentation patterns would be expected. For instance, the loss of the tert-butyl group is a common fragmentation pathway for compounds containing this moiety, leading to a prominent peak in the mass spectrum. doaj.orgresearchgate.net The fragmentation of the sulfonyl fluoride group would also produce characteristic ions. Analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and identify any unknown byproducts in a reaction mixture. libretexts.orgnih.gov

Isotopic analysis can also be performed using mass spectrometry. While not a primary application for this specific compound in typical reaction monitoring, it can be a powerful tool in mechanistic studies where isotopically labeled starting materials are used to trace the pathways of atoms throughout a chemical reaction.

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available information, the single-crystal X-ray structure of this compound has not been determined or published in peer-reviewed literature. Consequently, detailed experimental data regarding its solid-state conformation, including unit cell dimensions, space group, bond lengths, and bond angles, are not available.

While crystallographic data exists for structurally related compounds, such as other substituted benzenesulfonyl fluorides, direct extrapolation of these findings to predict the precise solid-state structure of the title compound would be speculative. The unique steric and electronic contributions of the tert-butoxy group are expected to influence the crystal packing and molecular geometry in a manner that can only be definitively established through experimental X-ray diffraction analysis.

Further research is required to isolate a single crystal of this compound of suitable quality for X-ray analysis. Such a study would provide invaluable insights into its three-dimensional structure, intermolecular interactions, and conformational preferences in the solid state.

Future Research Directions

Exploration of Novel Catalytic Systems for Sulfonyl Fluoride (B91410) Transformations

The activation of the highly stable S-F bond is a cornerstone of SuFEx chemistry. acs.org While base-catalyzed systems have been foundational, the future lies in the discovery and development of more sophisticated and efficient catalytic platforms.

Current research has demonstrated the utility of various catalytic strategies for the synthesis and reaction of S(VI) fluorides. nih.gov These include photoredox, electro, transition-metal, and organocatalysis for preparing alkylsulfonyl fluorides. For SuFEx transformations, nitrogen and phosphorus bases have been explored to activate the sulfonyl fluoride, with a central hypothesis being the reversible addition of the catalyst to the S(VI) center, forming a more reactive species. nih.gov

A significant advancement has been the use of hindered guanidine (B92328) bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), in synergy with silicon additives like hexamethyldisilazane (B44280) (HMDS). nih.govnih.gov This combination serves as a powerful accelerator for SuFEx reactions, allowing for catalyst loadings as low as 1.0 mol%. nih.govnih.gov Another promising avenue is the use of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt), which, in combination with silicon co-additives, can effectively activate sulfonyl fluorides for amidation, even with sterically hindered amines. acs.orgchemrxiv.orgresearchgate.net

Future work should focus on expanding the catalytic toolbox. This includes the design of novel organocatalysts with enhanced activity and selectivity, exploration of earth-abundant transition metal catalysts to replace precious metals, and the development of biocatalytic systems for enantioselective transformations. acs.org The table below summarizes some of the catalytic systems that have been investigated.

| Catalyst Type | Specific Example(s) | Application | Key Features |

| Organocatalysis | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Activation of sulfonyl fluorides | Base-catalyzed SuFEx |

| 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) | Accelerated SuFEx | Used with silicon additives | |

| 1-Hydroxybenzotriazole (HOBt) | Catalytic amidation | Efficient for sterically hindered substrates | |

| Transition-Metal Catalysis | Palladium (Pd) complexes | Synthesis of aryl sulfonyl fluorides | One-pot synthesis from aryl bromides |

| Bismuth (Bi) complexes | Synthesis of aryl sulfonyl fluorides | Redox neutral catalysis from boronic acids acs.org | |

| Photoredox/Electro-catalysis | Not specified | Synthesis of alkylsulfonyl fluorides | Emerging strategies |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. bohrium.com A key future direction is the development of sustainable methods for the synthesis of 4-(tert-butoxy)benzene-1-sulfonyl fluoride and its derivatives, minimizing waste and avoiding hazardous reagents.

Historically, the synthesis of sulfonyl fluorides often required toxic and difficult-to-handle reagents like SO2F2 gas or corrosive potassium bifluoride (KHF2). sciencedaily.comosaka-u.ac.jpacs.org Recent breakthroughs have provided safer and more environmentally friendly alternatives. One such method involves the reaction of easily accessible thiols and disulfides with SHC5® and potassium fluoride (KF), a process that yields only non-toxic sodium and potassium salts as byproducts. sciencedaily.comosaka-u.ac.jpasiaresearchnews.com This approach is scalable, cost-effective, and aligns with the goals of sustainable development. osaka-u.ac.jpasiaresearchnews.com

Another green protocol utilizes potassium fluoride as the sole fluorine source in conjunction with a green oxidant like NaOCl·5H2O. acs.org This method can be performed as a stepwise or a one-pot process from stable substrates like disulfides or thiols. acs.org Furthermore, electrochemical strategies are emerging that offer an oxidant-free conversion of thiols and disulfides to sulfonyl fluorides using potassium fluoride. rsc.org

Future research should aim to build upon these advances by:

Developing catalytic versions of these green fluorination reactions.

Exploring the use of renewable starting materials.

Utilizing greener solvent systems, such as water or bio-based solvents. bohrium.com

Designing processes with high atom economy.

The following table compares traditional and emerging green synthetic routes.

| Method | Fluorine Source | Oxidant/Reagent | Byproducts | Environmental Impact |

| Traditional Halogen Exchange | KHF2 | Sulfonyl Chlorides | Corrosive waste | High, due to corrosive and hazardous reagents acs.org |

| SHC5®/KF Method | KF | SHC5® | NaCl, KCl | Low, non-toxic byproducts sciencedaily.comosaka-u.ac.jp |

| Green KF/Oxidant Method | KF | NaOCl·5H2O | Benign salts | Low, uses green oxidant acs.org |

| Electrochemical Synthesis | KF | None (oxidant-free) | Minimal | Low, avoids chemical oxidants rsc.org |

Integration with Machine Learning for Reaction Optimization and Prediction

The complexity and multidimensionality of chemical reactions present a significant challenge for optimization. ucla.edu Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this aspect of chemical synthesis by providing powerful predictive tools. eurekalert.orgchemcopilot.com

Researchers have successfully employed ML algorithms, such as random forests, to navigate the intricate reaction landscape of deoxyfluorination using sulfonyl fluorides. ucla.eduprinceton.edunih.govacs.org By training the algorithm on high-throughput experimentation (HTE) data, it becomes possible to accurately predict high-yielding conditions for new, untested substrates, moving beyond the traditional approach of finding a single set of "optimal" conditions that may not be broadly applicable. ucla.edu This allows chemists to evaluate the feasibility of a transformation and identify promising conditions a priori. ucla.edu

This approach has also been conceptualized for SuFEx reactions, with the development of ML models to predict successful combinations of primary amines and sulfamoyl fluorides. digitellinc.com These models are built using kinetic and yield data, often supplemented with data from cheminformatic software and DFT calculations to cover a wide chemical space. digitellinc.com

The future integration of machine learning in the context of this compound chemistry should focus on:

Developing predictive models for a wider range of SuFEx transformations.

Using AI to suggest novel catalysts and reaction conditions that a human chemist might not consider. chemcopilot.com

Integrating real-time reaction monitoring with AI algorithms to allow for dynamic optimization and control of reaction parameters. chemai.io

Creating user-friendly platforms and web applications that make these predictive tools accessible to a broader range of experimental chemists. eurekalert.orgchemeurope.com

Design of New Reagents and Scaffolds Incorporating the this compound Motif

The modularity of SuFEx chemistry makes the sulfonyl fluoride group an excellent "hub" for the construction of diverse molecular architectures. A significant area for future research is the rational design of novel reagents and scaffolds that incorporate the this compound motif or related structures to access new chemical space and functionality.

Recent work has introduced new classes of sulfonyl fluoride hubs, such as β-chloro alkenylsulfonyl fluorides (BCASF). nih.gov These hubs are synthesized via radical chloro-fluorosulfonyl difunctionalization of alkynes and exhibit versatile reactivity. The chloride can be transformed through various reactions like Suzuki and Sonogashira couplings or nucleophilic substitution, while the sulfonyl fluoride group remains intact for subsequent SuFEx chemistry. nih.gov This strategy provides access to previously challenging structures like cis-alkenylsulfonyl fluorides and dienylsulfonyl fluorides. nih.gov

Another example is the use of poly-functional sulfonyl fluorides like benzene-1,3-disulfonyl fluoride (BDSF) and benzene-1,3,5-trisulfonyl fluoride (BTSF). nih.govnih.govresearchgate.net These low-cost, stable reagents have been shown to be highly effective for SuFEx-driven deoxyazidation of alcohols, highlighting how multiple sulfonyl fluoride groups on a single scaffold can enhance reagent efficiency. nih.gov

Future research in this area should be directed towards:

Synthesizing novel bi- and poly-functional scaffolds based on the this compound structure for use in materials science and polymer chemistry.

Developing sulfonyl fluoride-containing reagents for late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. nih.govnih.gov

Creating new SuFExable linkers for applications in bioconjugation and chemical biology. researchgate.net

Exploring the synthesis of heteroaromatic sulfonyl fluorides, which are often more stable than their sulfonyl chloride counterparts and can introduce valuable structural motifs. rsc.org

Advanced Mechanistic Probing for Deeper Understanding of Reactivity

A fundamental understanding of reaction mechanisms is crucial for the rational design of new reactions and catalysts. While significant progress has been made, a deeper mechanistic understanding of sulfonyl fluoride reactivity and SuFEx transformations is still needed.

Current studies have begun to elucidate the mechanisms of base-catalyzed SuFEx reactions. Two potential pathways are considered: one where the base acts as a nucleophilic catalyst, directly activating the S(VI) fluoride, and another where the base activates a silyl (B83357) ether nucleophile. nih.govacs.org In both scenarios, a silicon atom often serves as a fluoride trap, regenerating the catalyst. nih.govacs.org Computational studies have also provided insight, suggesting that for the synthesis of sulfonamides, the formation of the N-S bond is significantly influenced by a concerted deprotonation of the amine nucleophile by a base, which lowers the reaction barrier. acs.org

Mechanistic experiments have revealed that for the catalytic amidation using HOBt, the nucleophilic attack of the -OBt anion on the S(VI) center to form an N-hydroxybenzotriazole sulfonate intermediate is the rate-determining step. chemrxiv.org The role of silicon additives in these systems is thought to be the abstraction of the generated fluoride ion, promoting the formation of this key intermediate. chemrxiv.org Furthermore, studies on the reactivity of sulfonyl fluorides with amino acid residues have shown that electronic properties of the arylsulfonyl fluoride can predictably modulate reactivity towards nucleophiles like tyrosine and lysine. acs.org

Future research should employ advanced techniques to further probe these mechanisms:

In-situ Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy to observe reactive intermediates and transition states directly.

Kinetic Studies: Performing detailed kinetic analysis under various conditions to determine reaction orders and activation parameters.

Computational Chemistry: Employing high-level DFT calculations to map out entire reaction pathways, identify transition states, and understand the role of catalysts and solvents. chemrxiv.org

Isotope Labeling Studies: Using isotopic labeling to trace the path of atoms throughout the reaction and confirm proposed mechanisms.

A deeper understanding of these fundamental processes will enable the more rational design of catalysts and reaction conditions, ultimately expanding the scope and utility of transformations involving this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(tert-butoxy)benzene-1-sulfonyl fluoride?

- Methodology : The compound is typically synthesized via sulfonylation of 4-(tert-butoxy)benzene derivatives. A two-step approach involves:

Sulfonation : Reacting 4-(tert-butoxy)benzene with sulfur trioxide (SO₃) or chlorosulfonic acid to form the sulfonic acid intermediate.

Fluorination : Treating the sulfonic acid with a fluorinating agent like DAST (diethylaminosulfur trifluoride) to replace the hydroxyl group with fluoride .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl fluoride group during synthesis.

Q. How does the tert-butoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bulky tert-butoxy group at the para position induces steric hindrance, which reduces the rate of nucleophilic attack at the sulfonyl fluoride group. This steric effect can be leveraged to control regioselectivity in multi-step syntheses .

- Experimental Design : Compare reaction kinetics with analogous compounds lacking the tert-butoxy group (e.g., benzene sulfonyl fluoride) using NMR or HPLC to track substitution progress.

Q. What are the primary applications of this compound in enzyme inhibition studies?

- Biological Mechanism : The sulfonyl fluoride group reacts covalently with active-site serine residues in proteases (e.g., trypsin, chymotrypsin), making it a tool for irreversible enzyme inhibition.

- Protocol : Pre-incubate the enzyme with the compound (0.1–1 mM in PBS, pH 7.4) and measure residual activity using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the sulfonyl fluoride group during synthesis?

- Data-Driven Approach :

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to suppress hydrolysis.

- Temperature Control : Maintain temperatures below 0°C during fluorination steps to reduce side reactions.

- Additives : Include molecular sieves or desiccants (e.g., MgSO₄) to sequester trace water .

- Validation : Monitor reaction progress via ¹⁹F NMR to detect hydrolysis byproducts (e.g., sulfonic acid).

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Analytical Workflow :

¹H/¹³C NMR : Confirm substitution pattern and tert-butoxy group integrity (e.g., δ ~1.3 ppm for tert-butyl protons).

¹⁹F NMR : Verify sulfonyl fluoride presence (δ ~50–60 ppm).

HPLC-MS : Assess purity and detect hydrolyzed impurities (e.g., sulfonic acid at m/z [M-H]⁻) .

- Contradiction Resolution : If NMR and MS data conflict (e.g., unexpected peaks), perform X-ray crystallography for definitive structural assignment.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Study Design :

- pH Range : Test stability in buffers (pH 2–10) at 25°C. Sulfonyl fluorides are hydrolyzed rapidly under alkaline conditions (pH >9) via nucleophilic attack by hydroxide ions.

- Thermal Stability : Conduct accelerated degradation studies (40–60°C) to model long-term storage .

- Data Interpretation : Use Arrhenius plots to predict shelf life under standard lab conditions.

Q. What strategies can mitigate steric hindrance during derivatization of the sulfonyl fluoride group?

- Advanced Functionalization :

- Microwave-Assisted Synthesis : Enhance reaction rates by applying microwave irradiation (e.g., 100 W, 80°C).

- Bulky Nucleophiles : Use less hindered nucleophiles (e.g., primary amines instead of secondary amines) to improve accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.